

reactivity of 2-Fluoro-4-iodo-5-methylpyridine

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Compound of Interest

Compound Name: *2-Fluoro-4-iodo-5-methylpyridine*

Cat. No.: *B124746*

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An In-depth Technical Guide to the Reactivity of **2-Fluoro-4-iodo-5-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.^{[1][2]} Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, allows for highly selective and sequential functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures and for the synthesis of novel drug candidates, particularly in the fields of oncology and neurological disorders.^{[1][2]}

This technical guide provides a comprehensive overview of the core reactivity principles of **2-fluoro-4-iodo-5-methylpyridine**. It includes detailed experimental protocols for key transformations, quantitative data from representative reactions, and logical workflow diagrams to assist researchers in leveraging the synthetic potential of this compound.

Physicochemical Properties and Safety

A summary of the key properties of **2-fluoro-4-iodo-5-methylpyridine** is provided below.

Property	Value
CAS Number	153034-94-7
Molecular Formula	C ₆ H ₅ FIN
Molecular Weight	237.01 g/mol
Appearance	White to off-white crystalline powder
Melting Point	38-47 °C
Purity	≥ 99% (GC)

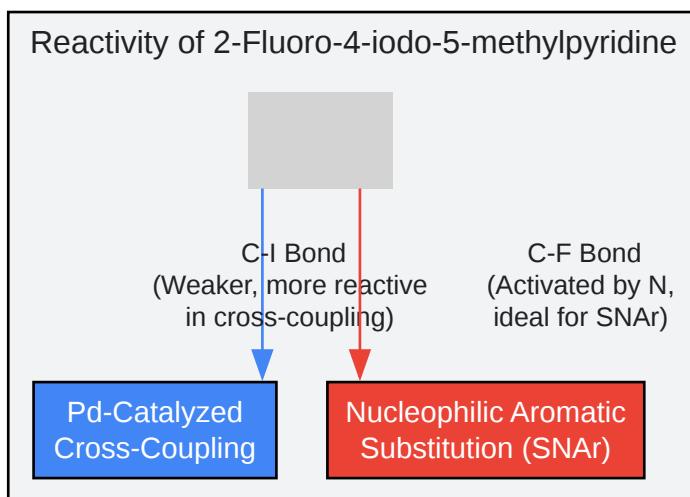
Safety Information: GHS hazard statements indicate that this compound is harmful if swallowed (H302) and causes serious eye damage (H318). Appropriate personal protective equipment should be used during handling.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of **2-fluoro-4-iodo-5-methylpyridine** stems from the differential reactivity of its two halogen substituents. The reactivity is dictated by the position of the halogen on the electron-deficient pyridine ring.

- C-4 Iodo Group: The carbon-iodine bond is the weakest carbon-halogen bond. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, where the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the C-I bond. This site is the primary handle for forming new carbon-carbon and carbon-nitrogen bonds.
- C-2 Fluoro Group: The fluorine atom at the C-2 position is strongly activated by the adjacent ring nitrogen, making this site highly electron-deficient. Consequently, it is primed for nucleophilic aromatic substitution (SNAr) reactions. The strong electronegativity of fluorine makes it an excellent leaving group in this context.

This predictable selectivity allows for a modular approach to synthesis, where the C-4 position can be functionalized first via cross-coupling, leaving the C-2 fluoro group available for a subsequent nucleophilic substitution.



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Caption: Selective functionalization sites on **2-fluoro-4-iodo-5-methylpyridine**.

Section 1: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-4 iodo group is the preferred site for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

While specific data for **2-fluoro-4-iodo-5-methylpyridine** is not widely published, the following table provides expected yields based on the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.^[3] These values serve as a strong baseline for what can be expected under similar conditions.

Arylboronic Acid	Product	Expected Yield (%) ^[3]
Phenylboronic acid	2-Fluoro-5-methyl-4-phenylpyridine	~85
4-Methylphenylboronic acid	2-Fluoro-5-methyl-4-(p-tolyl)pyridine	~88
4-Methoxyphenylboronic acid	2-Fluoro-4-(4-methoxyphenyl)-5-methylpyridine	~90
3-Chlorophenylboronic acid	4-(3-Chlorophenyl)-2-fluoro-5-methylpyridine	~82

This representative protocol is adapted from established procedures for halopyridines.^[3]

- Reaction Setup: To a flame-dried Schlenk flask, add **2-fluoro-4-iodo-5-methylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K_3PO_4 , 2.5 eq).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).^[3]
- Reaction: Stir the mixture vigorously at 85–95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12–18 hours.^[3]
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position and a terminal alkyne, a valuable transformation for introducing linear, sp-hybridized fragments.

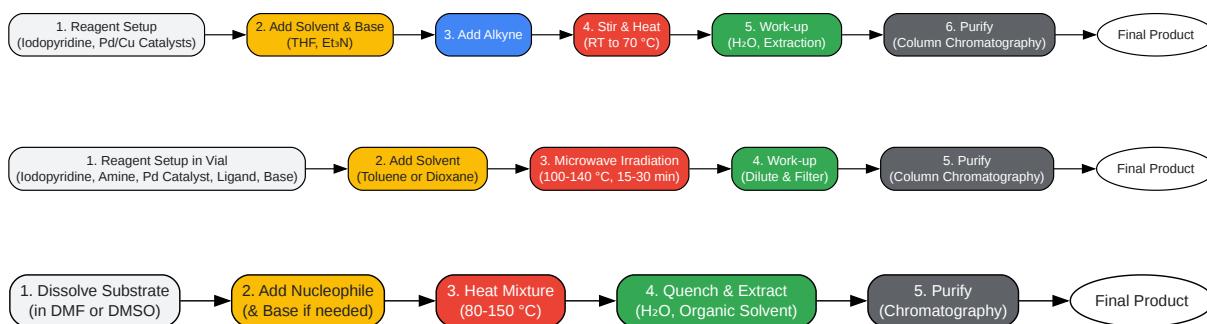
The following data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a strong indication of the high yields achievable for this class of compounds under mild, room temperature conditions.[\[4\]](#)

Terminal Alkyne	Product	Yield (%) [4]
1-Ethyl-4-ethynylbenzene	6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile	92
Phenylacetylene	3-Fluoro-6-(phenylethynyl)picolinonitrile	93
1-Ethynyl-4-methoxybenzene	3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile	85
Prop-2-yn-1-ol	3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile	90

This protocol is based on standard procedures for iodoarenes.[\[5\]](#)

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2-fluoro-4-iodo-5-methylpyridine** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [$\text{PdCl}_2(\text{PPh}_3)_2$] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[\[5\]](#)

- Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et_3N) (2.0 eq). Stir the mixture at room temperature for 10 minutes.
- Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
- Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC or GC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the residue by column chromatography.



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